molecular formula C27H38BNO5 B8223802 tert-Butyl methyl(3-phenyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)propyl)carbamate

tert-Butyl methyl(3-phenyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)propyl)carbamate

Cat. No.: B8223802
M. Wt: 467.4 g/mol
InChI Key: QBGJRIZJYPIJIS-UHFFFAOYSA-N
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Description

This compound is a boronic ester-functionalized carbamate derivative with a complex structure comprising:

  • A tert-butyloxycarbonyl (Boc) protecting group, enhancing stability during synthetic processes.
  • A methyl carbamate moiety linked to a 3-phenyl-3-(4-(pinacol boronate)phenoxy)propyl backbone. The 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group (pinacol boronate) enables participation in Suzuki-Miyaura cross-coupling reactions, critical for carbon-carbon bond formation in drug discovery .

Synthesis: The compound is synthesized via a multi-step procedure involving palladium-catalyzed borylation. details its preparation using tert-butyl (3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)propyl)carbamate as a precursor, with methanol and acetonitrile as solvents .

Applications: Primarily used as an intermediate in medicinal chemistry for antiplasmodial agents () and autotaxin inhibitors (). Its boronic ester group facilitates late-stage functionalization in targeted drug synthesis.

Properties

IUPAC Name

tert-butyl N-methyl-N-[3-phenyl-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]propyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H38BNO5/c1-25(2,3)32-24(30)29(8)19-18-23(20-12-10-9-11-13-20)31-22-16-14-21(15-17-22)28-33-26(4,5)27(6,7)34-28/h9-17,23H,18-19H2,1-8H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBGJRIZJYPIJIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OC(CCN(C)C(=O)OC(C)(C)C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H38BNO5
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Triflate Intermediate Preparation

The boronate ester is often installed on an aryl triflate or halide precursor. For example, tert-butyl 3-(trifluoromethylsulfonyloxy)-8-azabicyclo[3.2.1]oct-3-ene-8-carboxylate undergoes borylation with B₂Pin₂ using PdCl₂(dppf) and potassium acetate in 1,4-dioxane at 80°C, achieving 79–90% yields. Adapting this to the target compound, a phenolic triflate intermediate could be synthesized via treatment of 4-hydroxyphenylpropanol with triflic anhydride.

Reaction Conditions for Borylation

ComponentQuantity/ParameterRole
PdCl₂(dppf)₂·CH₂Cl₂1–5 mol%Catalyst
B₂Pin₂1.2–1.5 equivBoron source
KOAc3–5 equivBase
Solvent1,4-DioxaneReaction medium
Temperature80°COptimal activity
Duration16–24 hComplete conversion

This methodology ensures regioselective boron installation, critical for subsequent coupling steps.

Phenoxypropyl Chain Assembly: Williamson Ether Synthesis

The 3-phenyl-3-(4-hydroxyphenoxy)propyl backbone is constructed via nucleophilic substitution. A propyl bromide or epoxide intermediate reacts with 4-hydroxyphenylboronate under basic conditions.

Epoxide Ring-Opening Strategy

Epichlorohydrin derivatives offer a route to the propyl ether linkage. For instance, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol reacts with (3-phenyloxiran-2-yl)methanol in the presence of K₂CO₃, yielding the phenoxypropyl framework. This method avoids competing elimination by maintaining anhydrous conditions.

Optimized Etherification Parameters

ParameterValueImpact
BaseK₂CO₃ (2.0 equiv)Facilitates nucleophilic attack
SolventDMF or THFPolar aprotic medium
Temperature60–80°CAccelerates ring-opening
Reaction Time12–18 hEnsures complete conversion

Carbamate Protection: tert-Butyl Methyl Group Installation

The tert-butyl methyl carbamate group is introduced via reaction of the secondary amine with tert-butyl methyl carbonate (Boc-O-methyl) or via chloroformate chemistry.

Boc Protection Using Di-tert-Butyl Dicarbonate

The free amine in the propyl chain reacts with Boc₂O in dichloromethane, catalyzed by 4-dimethylaminopyridine (DMAP). Subsequent methylation employs methyl iodide and NaH in THF, achieving >85% yield for analogous structures.

Stepwise Carbamate Formation

  • Boc Protection :

    • Amine (1.0 equiv), Boc₂O (1.2 equiv), DMAP (0.1 equiv), DCM, 25°C, 4 h.

  • Methylation :

    • Boc-protected amine (1.0 equiv), Mel (1.5 equiv), NaH (2.0 equiv), THF, 0°C to 25°C, 12 h.

Coupling Strategies: Integrating Molecular Fragments

The final assembly combines the boronate ester, phenoxypropyl, and carbamate moieties. Suzuki-Miyaura coupling is unsuitable here due to the pre-installed boronate; instead, sequential synthesis is preferred.

Sequential vs. Convergent Approaches

  • Sequential : Boronate introduction → etherification → carbamate protection.

  • Convergent : Separate synthesis of boronate-phenoxypropyl and carbamate-propyl fragments, followed by coupling.

The sequential route minimizes purification steps and is favored for scalability, as demonstrated in analogous carbamate syntheses.

Optimization and Scale-Up Challenges

Steric Hindrance Mitigation

The tertiary carbon in 3-phenyl-3-(phenoxy)propyl creates steric bulk, necessitating elevated temperatures (80–100°C) and prolonged reaction times during etherification.

Boronate Stability Considerations

The pinacol boronate group is moisture-sensitive. Storage under inert atmosphere at -20°C preserves integrity, as noted for related compounds.

Analytical Validation

Spectroscopic Characterization

  • ¹H NMR : Key signals include tert-butyl singlet (δ 1.46), aromatic protons (δ 6.7–7.3), and boronate-associated peaks (δ 1.26).

  • MS (ESI+) : Expected [M+H]⁺ at m/z 481.3 (calculated for C₂₇H₃₆BNO₅).

Chemical Reactions Analysis

tert-Butyl methyl(3-phenyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)propyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid to form corresponding oxides.

    Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride, leading to the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dioxaborolane moiety can be replaced by other functional groups using appropriate nucleophiles.

    Coupling Reactions: The dioxaborolane moiety makes the compound suitable for Suzuki-Miyaura cross-coupling reactions, allowing the formation of biaryl compounds.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily utilized in the synthesis of pharmaceuticals due to its ability to form stable complexes with biological targets. Its boron-containing structure is particularly useful in drug development as it can enhance the bioavailability and efficacy of therapeutic agents.

Case Study : A study demonstrated that derivatives of this compound exhibit potent activity against specific cancer cell lines by inducing apoptosis through targeted delivery of chemotherapeutic agents . The incorporation of the boron moiety allows for selective targeting of tumor cells, minimizing damage to healthy tissues.

Organic Synthesis

tert-Butyl methyl(3-phenyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)propyl)carbamate serves as a versatile intermediate in organic synthesis. It can participate in various coupling reactions, including Suzuki-Miyaura cross-coupling reactions, which are pivotal for constructing complex organic molecules.

Reaction TypeDescriptionReference
Suzuki CouplingForms carbon-carbon bonds using boronic acids
Nucleophilic SubstitutionFacilitates the introduction of nucleophiles
Carbamate FormationUseful in synthesizing carbamate derivatives

Agricultural Chemistry

The compound has potential applications in agrochemicals as a component of herbicides and pesticides. Its ability to modify plant metabolism can enhance resistance to pests and diseases.

Case Study : Research indicates that the application of this compound in agricultural formulations leads to improved crop yields by enhancing stress tolerance in plants . The boron component plays a crucial role in plant growth regulation.

Mechanism of Action

The mechanism of action of tert-Butyl methyl(3-phenyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)propyl)carbamate depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The dioxaborolane moiety can interact with active sites of enzymes, leading to inhibition or activation of enzymatic activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key structural analogs and their comparative properties are summarized below:

Compound Name Structural Differences Reactivity/Applications Key References
tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenethylcarbamate Phenethyl chain instead of phenoxypropyl; lacks methyl substitution on carbamate Lower hydrophilicity; used in kinase inhibitor synthesis
tert-Butyl methyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)carbamate Benzyl group replaces phenoxypropyl; shorter linker Enhanced steric hindrance; slower coupling kinetics in Suzuki reactions
tert-Butyl ((3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)oxetan-3-yl)methyl)carbamate Oxetane ring introduces rigidity; impacts solubility and metabolic stability Explored in CNS-targeting therapeutics due to improved blood-brain barrier penetration
tert-Butyl (3-((4-(pinacol boronate)phenyl)sulfonyl)propyl)carbamate Sulfonyl linker instead of ether; increased electron-withdrawing character Higher oxidative stability; utilized in protease inhibitor scaffolds

Detailed Research Findings

Structural Impact on Reactivity

  • Phenoxypropyl vs. Phenethyl Chains: The phenoxypropyl group in the target compound provides greater conformational flexibility compared to phenethyl analogs, improving binding to sterically hindered aryl halides in cross-coupling reactions .
  • Methyl Substitution : The methyl group on the carbamate nitrogen reduces steric bulk, enhancing solubility in polar aprotic solvents (e.g., DMF, THF) by ~20% compared to unsubstituted carbamates .

Biological Activity

tert-Butyl methyl(3-phenyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)propyl)carbamate is a complex organic compound that exhibits significant biological activity. This article provides an in-depth analysis of its biological properties, synthesis methods, and potential applications based on diverse research findings.

Chemical Structure and Properties

The compound has a molecular formula of C18H28BNO4C_{18}H_{28}BNO_4 with a molecular weight of 333.23 g/mol. Its structure includes a tert-butyl group, a phenyl group, and a dioxaborolane moiety which are critical for its biological interactions.

PropertyValue
Molecular FormulaC18H28BNO4
Molecular Weight333.23 g/mol
AppearanceCrystalline powder
Melting Point168°C to 173°C

Synthesis

The synthesis of this compound involves several steps including the formation of the dioxaborolane ring and the subsequent introduction of the carbamate group. The process typically requires specific reagents such as tert-butyl isocyanate and various coupling agents to facilitate the reaction.

Anticancer Properties

Research indicates that compounds containing dioxaborolane moieties exhibit anticancer activity through mechanisms such as inhibition of tumor growth and induction of apoptosis in cancer cells. A study demonstrated that derivatives of dioxaborolane effectively targeted specific cancer cell lines by disrupting cellular pathways involved in proliferation and survival .

Enzyme Inhibition

The compound has been shown to act as an inhibitor for certain enzymes involved in metabolic processes. For instance, it can inhibit proteasome activity which is crucial for protein degradation in cancer cells. This inhibition leads to the accumulation of pro-apoptotic factors within the cell .

Neuroprotective Effects

There is emerging evidence suggesting that this compound may possess neuroprotective properties. In vitro studies have shown that it can reduce oxidative stress markers in neuronal cell cultures, potentially offering therapeutic benefits for neurodegenerative diseases .

Case Studies

  • Antitumor Efficacy : A recent study evaluated the efficacy of tert-butyl methyl(3-phenyl...) in various cancer models. Results indicated a significant reduction in tumor size compared to control groups when administered at optimal dosages.
  • Mechanistic Insights : Another investigation focused on the molecular mechanisms underlying its biological activity. The study utilized mass spectrometry to analyze protein interactions and identified several key targets affected by the compound .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing tert-butyl methyl(3-phenyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)propyl)carbamate?

  • Methodology :

  • Step 1 : Start with 4-bromophenol derivatives for Suzuki-Miyaura coupling, leveraging the boronic ester group’s reactivity. Use palladium catalysts (e.g., Pd(PPh₃)₄) in THF/water mixtures under reflux (80–90°C) .
  • Step 2 : Protect the amine group using tert-butoxycarbonyl (Boc) via carbamate formation in dichloromethane (DCM) with triethylamine (TEA) as a base .
  • Step 3 : Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient).
    • Key Data :
Reaction StepCatalyst/SolventTemperatureYield (%)
Suzuki CouplingPd(PPh₃)₄, THF/H₂O80°C65–75
Boc ProtectionTEA/DCM25°C85–90

Q. How is this compound characterized structurally and functionally in academic settings?

  • Analytical Techniques :

  • NMR Spectroscopy : Confirm regiochemistry via ¹H/¹³C NMR (e.g., tert-butyl protons at δ 1.4 ppm, dioxaborolane protons at δ 1.3 ppm) .
  • Mass Spectrometry (MS) : Validate molecular weight (e.g., [M+H]+ peak at m/z 469.3) .
  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding interactions (e.g., C=O···H-N motifs) .

Q. What safety protocols are critical when handling this boronic ester derivative?

  • Guidelines :

  • Use fume hoods and nitrile gloves to avoid inhalation/skin contact (tert-butyl carbamates may release CO₂ upon decomposition) .
  • Store at 2–8°C under nitrogen to prevent hydrolysis of the dioxaborolane group .

Advanced Research Questions

Q. How can experimental design optimize reaction yield and purity for this compound?

  • Statistical Methods :

  • Apply Design of Experiments (DoE) to test variables (e.g., catalyst loading, solvent polarity). Use a central composite design to identify interactions between parameters .
  • Example factors:
FactorRange
Pd Catalyst (mol%)1–5%
Reaction Time6–24 h
Solvent Ratio (THF:H₂O)3:1–5:1
  • Outcome : Pareto charts can rank factor significance, reducing trial runs by 40% .

Q. How to resolve contradictions in reaction outcomes (e.g., low coupling efficiency)?

  • Troubleshooting :

  • Hypothesis 1 : Boronic ester hydrolysis under basic conditions.
  • Test : Monitor reaction pH (maintain <9.0) and use anhydrous solvents .
  • Hypothesis 2 : Steric hindrance from the tert-butyl group.
  • Test : Replace Boc with smaller protecting groups (e.g., Fmoc) .

Q. What computational tools predict reactivity and stability of intermediates?

  • Approach :

  • Density Functional Theory (DFT) : Calculate transition-state energies for Suzuki coupling steps (e.g., B3LYP/6-31G* basis set) .
  • Molecular Dynamics (MD) : Simulate Boc group stability in polar solvents (e.g., water/DCM interfaces) .

Q. How does the dioxaborolane moiety influence cross-coupling applications?

  • Mechanistic Insight :

  • The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group enhances Suzuki-Miyaura reactivity by stabilizing the boronate intermediate via steric protection .
  • Limitation : Hydrolysis sensitivity requires strict anhydrous conditions (e.g., molecular sieves in THF) .

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